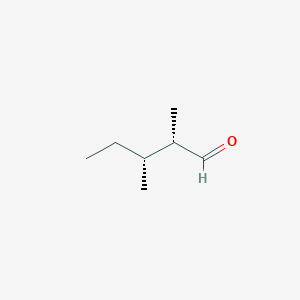
(2S,3R)-2,3-dimethylpentanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3R)-2,3-Dimethylpentanal is an organic compound with the molecular formula C7H14O. It is a chiral aldehyde with two stereocenters, making it an interesting subject for stereochemical studies. The compound is known for its distinct structural configuration, which contributes to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2S,3R)-2,3-dimethylpentanal can be achieved through several methods. One common approach involves the enantioselective reduction of the corresponding ketone using chiral catalysts. Another method includes the use of stereoselective aldol reactions, where the stereochemistry is controlled by the choice of chiral auxiliaries or catalysts.
Industrial Production Methods: Industrial production of this compound typically involves large-scale enantioselective synthesis using advanced catalytic systems. These methods ensure high yield and purity, which are crucial for its applications in various industries.
Analyse Des Réactions Chimiques
Types of Reactions: (2S,3R)-2,3-Dimethylpentanal undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as Grignard reagents can be used under controlled conditions to achieve substitution reactions.
Major Products:
Oxidation: (2S,3R)-2,3-Dimethylpentanoic acid.
Reduction: (2S,3R)-2,3-Dimethylpentanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(2S,3R)-2,3-Dimethylpentanal has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of chiral drugs.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.
Mécanisme D'action
The mechanism of action of (2S,3R)-2,3-dimethylpentanal involves its interaction with specific molecular targets, primarily through its aldehyde functional group. The compound can form Schiff bases with amines, which are key intermediates in many biochemical pathways. Additionally, its stereochemistry plays a crucial role in determining its reactivity and interaction with other molecules.
Comparaison Avec Des Composés Similaires
- (2S,3R)-2,3-Dimethylpentanoic acid
- (2S,3R)-2,3-Dimethylpentanol
- (2S,3R)-3-Methylglutamate
Comparison: (2S,3R)-2,3-Dimethylpentanal is unique due to its aldehyde functional group, which imparts distinct reactivity compared to its alcohol and acid counterparts. Its stereochemistry also makes it a valuable compound for studying chiral interactions and enantioselective synthesis.
Propriétés
Numéro CAS |
1821723-09-4 |
|---|---|
Formule moléculaire |
C7H14O |
Poids moléculaire |
114.19 g/mol |
Nom IUPAC |
(2S,3R)-2,3-dimethylpentanal |
InChI |
InChI=1S/C7H14O/c1-4-6(2)7(3)5-8/h5-7H,4H2,1-3H3/t6-,7-/m1/s1 |
Clé InChI |
BOHKXQAJUVXBDQ-RNFRBKRXSA-N |
SMILES isomérique |
CC[C@@H](C)[C@H](C)C=O |
SMILES canonique |
CCC(C)C(C)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 8-(bromomethyl)-4-(dimethylcarbamoyloxy)-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B12756150.png)
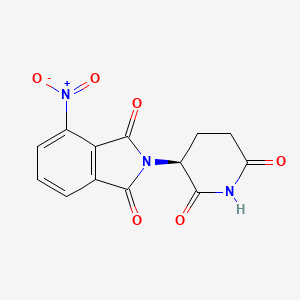
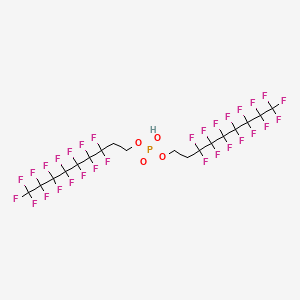

![(E)-but-2-enedioic acid;1-(2-ethoxyethyl)-2-[(4-methylpiperazin-1-yl)methyl]benzimidazole;hydrate](/img/structure/B12756166.png)
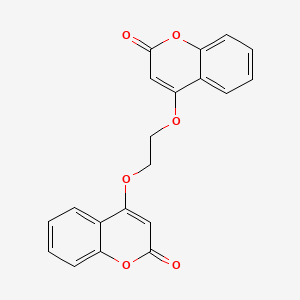
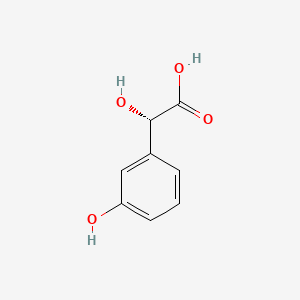
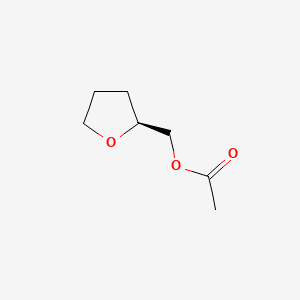
![2-ethyl-9-methyl-5-(1H-pyrrolo[3,2-b]pyridin-3-yl)-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12756188.png)

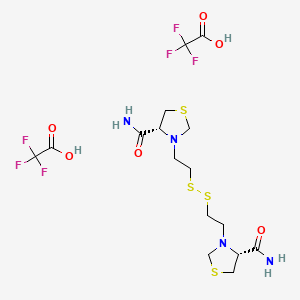
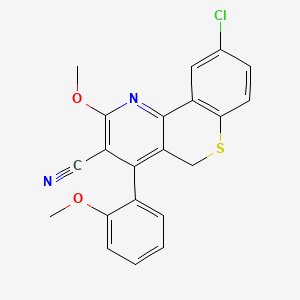
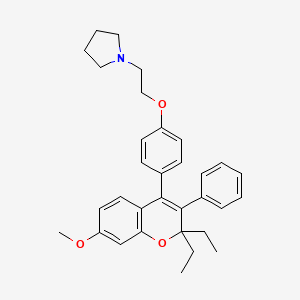
![(4R,4aS,7S,7aR,12bS)-9-methoxy-7-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-3-methyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-ol;hydrochloride](/img/structure/B12756206.png)
